molecular formula C11H10N2O3S2 B1364316 Methyl 2-{[(2-aminothien-3-yl)carbonyl]amino}thiophene-3-carboxylate CAS No. 590356-76-6

Methyl 2-{[(2-aminothien-3-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No. B1364316
CAS RN: 590356-76-6
M. Wt: 282.3 g/mol
InChI Key: WRUAIFUGHYVACF-UHFFFAOYSA-N
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Description

“Methyl 2-{[(2-aminothien-3-yl)carbonyl]amino}thiophene-3-carboxylate” is a chemical compound with the molecular formula C11H10N2O3S2 and a molecular weight of 282.34 . It is used for proteomics research .


Synthesis Analysis

“Methyl 2-aminothiophene-3-carboxylate” may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene . It may also be used to synthesize thieno [2,3-d]pyrimidine-2,4 (1H,3H)-dione and thieno [2,3-d]pyrimidin-4 (3H)one via reaction with formamide .


Molecular Structure Analysis

The molecular structure of “this compound” is determined by its molecular formula, C11H10N2O3S2 . More detailed structural information may be obtained through techniques such as X-ray diffraction .


Chemical Reactions Analysis

“Methyl 2-aminothiophene-3-carboxylate” can undergo various chemical reactions. For instance, it can be hydrolyzed to prepare 3-thiaisatoic anhydride, followed by the reaction with phosgene . It can also react with formamide to synthesize thieno [2,3-d]pyrimidin-4 (3H)one .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 282.34 and a molecular formula of C11H10N2O3S2 . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability may be found in its Material Safety Data Sheet (MSDS).

Scientific Research Applications

Chemical Synthesis and Characterization

Methyl 2-{[(2-aminothien-3-yl)carbonyl]amino}thiophene-3-carboxylate is involved in various chemical syntheses and characterizations. For instance, it has been used in the synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines through a solvent-free reaction, yielding significant yields (Krinochkin et al., 2021). Additionally, its crystal structure has been studied, revealing that it comprises a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, with the carbonyl group having a cis orientation to the C2=C3 double bond (Vasu et al., 2004).

Synthesis of Azo-dyes and Spectrophotometric Properties

This compound has been used in the synthesis of new thienylazo reagents and their spectrophotometric properties have been studied. These compounds are potential reagents for spectrophotometry analytical research, offering insights into the effects of structure on spectrophotometric characteristics (Barabash et al., 2020).

Pharmacological and Biological Research

In pharmacological and biological research contexts, derivatives of this compound have shown selectivity in inhibiting the proliferation of certain tumor cell lines, demonstrating potential in cancer treatment research (Thomas et al., 2014).

Electrochemical Studies

Electrochemical studies involving thiophene-based compounds have been conducted, with compounds like methyl thiophene-2-carboxylate being used to synthesize long-chain esters with remote hydroxyl and carboxyl groups. These studies have implications in developing materials for specific applications, such as electrochromic devices (Yang et al., 2000).

Future Directions

The future directions of “Methyl 2-{[(2-aminothien-3-yl)carbonyl]amino}thiophene-3-carboxylate” could involve its use in further proteomics research , as well as the synthesis of new compounds . Its potential applications in various fields such as medicine, material science, and others could also be explored.

properties

IUPAC Name

methyl 2-[(2-aminothiophene-3-carbonyl)amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S2/c1-16-11(15)7-3-5-18-10(7)13-9(14)6-2-4-17-8(6)12/h2-5H,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUAIFUGHYVACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=C(SC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901159231
Record name Methyl 2-[[(2-amino-3-thienyl)carbonyl]amino]-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

590356-76-6
Record name Methyl 2-[[(2-amino-3-thienyl)carbonyl]amino]-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590356-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[[(2-amino-3-thienyl)carbonyl]amino]-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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